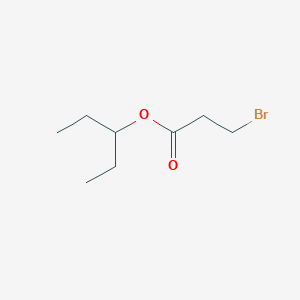

Pentan-3-yl 3-bromopropanoate

Descripción

Pentan-3-yl 3-bromopropanoate is an organic ester derived from the reaction of pentan-3-ol (a branched secondary alcohol) and 3-bromopropanoic acid.

Propiedades

Número CAS |

6282-53-7 |

|---|---|

Fórmula molecular |

C8H15BrO2 |

Peso molecular |

223.11 g/mol |

Nombre IUPAC |

pentan-3-yl 3-bromopropanoate |

InChI |

InChI=1S/C8H15BrO2/c1-3-7(4-2)11-8(10)5-6-9/h7H,3-6H2,1-2H3 |

Clave InChI |

BDAJUMIUUFFGCD-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)OC(=O)CCBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Method: One common method to prepare pentan-3-yl 3-bromopropanoate involves the esterification of 3-bromopropanoic acid with pentan-3-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

One-Pot Method: Another method involves using acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ.

Industrial Production Methods: Industrial production of pentan-3-yl 3-bromopropanoate typically involves large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperatures and pressures to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Pentan-3-yl 3-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol, pentan-3-yl 3-hydroxypropanoate, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Major Products:

Substitution: Products include various substituted esters depending on the nucleophile used.

Reduction: The major product is pentan-3-yl 3-hydroxypropanoate.

Aplicaciones Científicas De Investigación

Chemistry: Pentan-3-yl 3-bromopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of other esters and in alkylation reactions .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for studying the metabolism of esters in biological systems .

Industry: Industrially, pentan-3-yl 3-bromopropanoate is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds .

Mecanismo De Acción

The mechanism by which pentan-3-yl 3-bromopropanoate exerts its effects primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of new esters or other substituted products .

Comparación Con Compuestos Similares

Research Findings and Implications

- Antimicrobial Activity: Despite structural similarities to bioactive esters, neither triterpene-based bromoalkanoates nor pentan-3-yl 3-bromopropanoate (by inference) showed antimicrobial activity in standard assays. This highlights the need for targeted functionalization (e.g., introducing hydrogen-bond donors or optimizing halogen placement) to enhance bioactivity .

- Synthetic Utility: The Steglich esterification method used for triterpene analogs could theoretically apply to pentan-3-yl 3-bromopropanoate, though reaction efficiency may vary due to differences in alcohol nucleophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.